4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone

Description

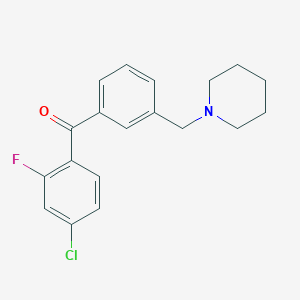

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone (CAS: 898789-18-9) is a substituted benzophenone derivative characterized by a benzophenone backbone with distinct functional groups:

- Chlorine at the 4-position and fluorine at the 2-position on one aromatic ring.

- A piperidinomethyl group (–CH₂–C₅H₁₀N) attached to the 3'-position of the second aromatic ring .

This compound is utilized in pharmaceutical research due to the piperidine moiety, which enhances bioavailability and receptor binding affinity. Benzophenone derivatives are widely employed as photoinitiators, UV stabilizers, and intermediates in drug synthesis .

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZHBYDGMVKPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643159 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-46-9 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

-

Step 1: Synthesis of 4-Chloro-2-fluorobenzophenone

Reactants: 4-Chlorobenzoyl chloride, 2-Fluorobenzene

Conditions: Friedel-Crafts acylation using aluminum chloride as a catalyst

Product: 4-Chloro-2-fluorobenzophenone

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chl

Biological Activity

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.82 g/mol. Its structure features a benzophenone core substituted with chlorine and fluorine atoms, alongside a piperidinomethyl group, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections. It has shown effectiveness against a range of bacterial strains.

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Antimicrobial Activity

A study highlighted the effectiveness of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549). The IC50 values were calculated to assess potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound's anticancer activity may be superior to existing treatments, such as 5-fluorouracil, which has an IC50 value of approximately 20 µM for MCF-7 cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various derivatives of benzophenone compounds, including this compound. The study confirmed its broad-spectrum antibacterial activity and suggested potential applications in pharmaceutical formulations aimed at treating bacterial infections.

- Evaluation of Anticancer Effects : A comparative study evaluated the cytotoxicity of Mannich bases derived from piperidine structures against different cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics, emphasizing their potential as novel anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 4-chloro-2-fluoro-3'-piperidinomethyl benzophenone with five analogues:

Key Research Findings

Substituent Effects on Pharmacological Activity

- The piperidinomethyl group in the target compound enhances blood-brain barrier penetration, making it suitable for CNS-targeted drugs, whereas morpholine or thiomorpholine analogues exhibit reduced CNS activity due to higher polarity .

- Halogen positioning significantly impacts electronic effects:

Photoinitiator Efficiency

- Benzophenone derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit red-shifted UV absorption, enabling activation at longer wavelengths (300–350 nm). The target compound’s piperidinomethyl group slightly reduces photoinitiator efficiency compared to morpholine derivatives, which are more widely used in UV-curable inks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.